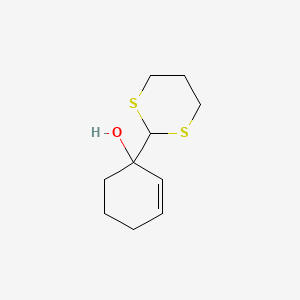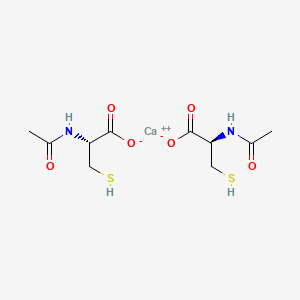
Acetylcysteine calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylcysteine calcium is a compound derived from acetylcysteine, which is an acetylated form of the amino acid cysteine. Acetylcysteine is well-known for its antioxidant properties and its role as a precursor to glutathione, a powerful antioxidant in the body. This compound combines the benefits of acetylcysteine with the added stability and bioavailability provided by calcium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetylcysteine calcium typically involves the acylation of cysteine hydrochloride monohydrate with anhydride, followed by neutralization with calcium hydroxide. The reaction conditions include:
Acylation Reaction: Cysteine hydrochloride monohydrate is reacted with anhydride in the presence of a base such as sodium hydroxide.
Neutralization: The resulting acetylcysteine is then neutralized with calcium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves batch processes using standard chemical reactors. The process includes:
Acylation: Conducted in a ceramic reaction kettle.
Cooling and Crystallization: The reaction mixture is cooled to crystallize the product.
Centrifugal Separation: The crystals are separated using a centrifugal machine.
Analyse Chemischer Reaktionen
Types of Reactions
Acetylcysteine calcium undergoes several types of chemical reactions, including:
Oxidation: Acetylcysteine can be oxidized to form disulfides.
Reduction: It can reduce disulfide bonds in proteins, leading to the formation of free thiol groups.
Substitution: Acetylcysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides and sulfenic acids.
Reduction: Free thiol groups.
Substitution: Various substituted cysteine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetylcysteine calcium has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a precursor for synthesizing other compounds.
Biology: Employed in studies involving oxidative stress and redox biology.
Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as chronic obstructive pulmonary disease (COPD) and acetaminophen overdose.
Industry: Utilized in the formulation of pharmaceuticals and dietary supplements.
Wirkmechanismus
Acetylcysteine calcium exerts its effects primarily through its antioxidant properties. It acts by:
Increasing Glutathione Levels: Acetylcysteine serves as a precursor to glutathione, enhancing its synthesis.
Reducing Oxidative Stress: It scavenges reactive oxygen species (ROS) and reduces oxidative damage.
Modulating Inflammatory Pathways: Acetylcysteine inhibits the activation of nuclear factor kappa B (NF-κB), reducing the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylcysteine: The parent compound, known for its antioxidant and mucolytic properties.
Cysteine: The non-acetylated form, which is less stable and less bioavailable.
Methionine: Another sulfur-containing amino acid with antioxidant properties.
Uniqueness
Acetylcysteine calcium is unique due to its enhanced stability and bioavailability compared to acetylcysteine. The addition of calcium not only improves its pharmacokinetic profile but also provides additional health benefits associated with calcium supplementation .
Eigenschaften
CAS-Nummer |
7546-23-8 |
|---|---|
Molekularformel |
C10H16CaN2O6S2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
calcium;(2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/2C5H9NO3S.Ca/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |
InChI-Schlüssel |
JTCRUDPZQHUMDE-SCGRZTRASA-L |
Isomerische SMILES |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Ca+2] |
Kanonische SMILES |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


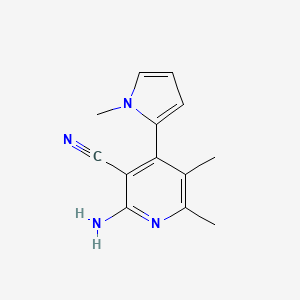
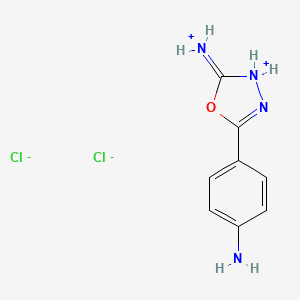
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
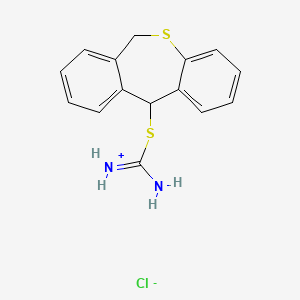

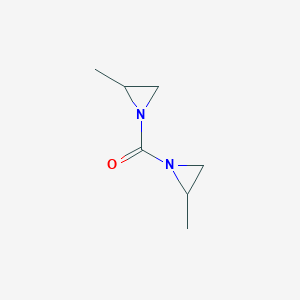
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
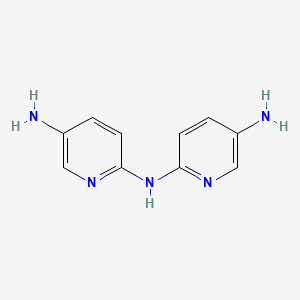
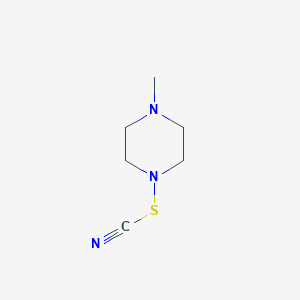
![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
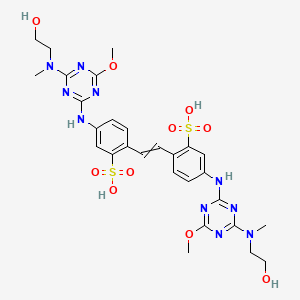
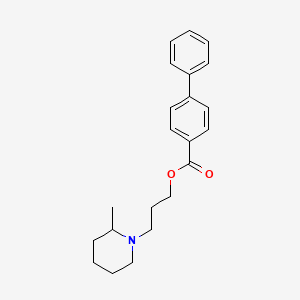
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
